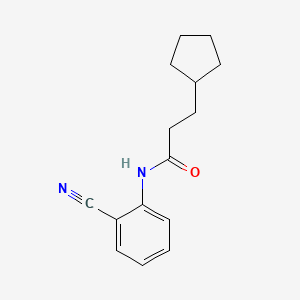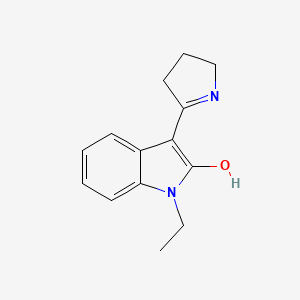
N-(2-cyanophenyl)-3-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.43 g/mol. This compound is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
作用机制
N-(2-cyanophenyl)-3-cyclopentylpropanamide works by interacting with calcium and phosphate ions in the oral cavity, forming complexes that are able to adhere to dental enamel and promote remineralization. This process helps to strengthen the enamel and prevent decay and erosion. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the ability to remineralize dental enamel, inhibit the growth of harmful bacteria in the mouth, and improve bone density and strength. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases and conditions.
实验室实验的优点和局限性
One of the main advantages of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is its ability to promote remineralization of dental enamel, which can be useful in studying the effects of various treatments and interventions on dental health. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with in the lab. However, one limitation of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that its effects may be influenced by various factors such as pH, temperature, and the presence of other ions in the oral cavity.
未来方向
There are several future directions for research on N-(2-cyanophenyl)-3-cyclopentylpropanamide, including investigating its potential as a drug delivery system for various therapeutic agents, studying its effects on bone density and strength, and exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide and to determine the optimal conditions for its use in various applications.
合成方法
N-(2-cyanophenyl)-3-cyclopentylpropanamide is synthesized using a specific method that involves the condensation of 2-cyanophenylacetic acid with cyclopentylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction occurs in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
科学研究应用
N-(2-cyanophenyl)-3-cyclopentylpropanamide has potential applications in scientific research due to its ability to interact with calcium and phosphate ions in a way that promotes remineralization of dental enamel. This compound has been shown to be effective in preventing dental caries and erosion, and it has also been investigated for its potential use in the treatment of osteoporosis and other bone disorders. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been studied for its potential as a drug delivery system for various therapeutic agents, including antibiotics and anticancer drugs.
属性
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)
![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)